3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde
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Overview
Description
3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde is a complex organic compound characterized by its multiple functional groups, including methoxy, nitro, sulfonyl, and aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the piperidine-1-sulfonyl group. One common approach is to start with piperidine and introduce the sulfonyl group through sulfonylation reactions. The nitro group can be introduced via nitration reactions, and the methoxy group can be added through methylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : 3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzoic acid.
Reduction: : 3-Methoxy-4-[2-amino-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows for the design of specific assays and experiments.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for drug development. Its ability to interact with multiple targets can be exploited to design new therapeutic agents.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitrobenzaldehyde: : Similar structure but lacks the piperidine-1-sulfonyl group.
2-Nitro-4-(piperidine-1-sulfonyl)phenol: : Similar but lacks the methoxy and aldehyde groups.
3-Methoxy-4-(piperidine-1-sulfonyl)benzaldehyde: : Similar but lacks the nitro group.
Uniqueness
3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde is unique due to the combination of its methoxy, nitro, sulfonyl, and aldehyde groups, which provide a high degree of chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-methoxy-4-(2-nitro-4-piperidin-1-ylsulfonylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c1-27-19-11-14(13-22)5-7-18(19)28-17-8-6-15(12-16(17)21(23)24)29(25,26)20-9-3-2-4-10-20/h5-8,11-13H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVDZWNRNZRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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